molecular formula C12H10ClFN4O2 B2708135 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396857-90-1

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No.: B2708135
CAS No.: 1396857-90-1
M. Wt: 296.69
InChI Key: CXUZLYIOWQLACJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic compound featuring the N,N'-diarylurea pharmacophore, a structure of significant interest in medicinal chemistry for the development of targeted anticancer agents . This scaffold is a key structural component in several clinically approved multi-kinase inhibitors, such as sorafenib and regorafenib, which work by inhibiting tumor angiogenesis and cancer cell proliferation . The urea moiety is particularly valued for its ability to form an optimal network of hydrogen bonds with enzyme targets, while the aromatic rings can be strategically substituted to modulate potency, selectivity, and physicochemical properties . The specific substitution pattern on this compound—combining a 3-chloro-4-fluorophenyl ring with a 2-methoxypyrimidine ring—is designed to enhance its potential as a kinase inhibitor. Research on analogous diarylurea compounds indicates that electron-withdrawing groups, such as halogens on the phenyl ring, and heterocyclic systems like pyrimidine, are frequently employed to improve binding affinity and optimize drug-like characteristics . Consequently, this compound serves as a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of kinase inhibitors and for screening new candidates that target key oncogenic pathways, including those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) families . Its primary research utility lies in the investigation of tyrosine kinase inhibition and the development of novel targeted therapies for solid tumors.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O2/c1-20-12-15-5-8(6-16-12)18-11(19)17-7-2-3-10(14)9(13)4-7/h2-6H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZLYIOWQLACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Polar Substituents :

  • The target’s 3-chloro-4-fluoro substitution increases lipophilicity compared to the 2-methoxy group in BJ52045 (), which may favor BBB penetration but reduce aqueous solubility .
  • Patent compounds with hydroxymethyl groups (e.g., 5-chloro-2-hydroxymethylphenyl) prioritize solubility, likely for oral bioavailability .

Molecular Weight Trends :

  • The target’s molecular weight (~296.7 g/mol) falls within the "drug-like" range (≤500 g/mol), whereas BJ50613’s higher weight (388.9 g/mol) may limit permeability .

Pharmacological Implications:

  • The patent () highlights urea derivatives as candidates for CNS disorders , with substituents like trifluoromethoxy or hydroxymethyl groups modulating potency and selectivity .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₀ClFN₄O₂
  • Molecular Weight : 296.68 g/mol
  • CAS Number : 1396857-90-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a biochemical probe to study enzyme interactions and modulate their activity through binding interactions. Understanding these interactions requires detailed biochemical studies, including enzyme kinetics and binding affinity assays.

Biological Activity and Therapeutic Potential

This compound has shown promise in various biological assays:

  • Anticancer Activity : Preliminary studies suggest that urea derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds similar to this urea derivative have been investigated for their ability to inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation and survival .
  • Enzyme Inhibition : The compound has potential applications as an inhibitor for specific enzymes involved in disease processes. For example, studies on related compounds indicate that they can inhibit key enzymes in metabolic pathways, which could be leveraged for therapeutic interventions .
  • Biochemical Probes : As a biochemical probe, this compound can be utilized to study enzyme interactions and cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar urea derivatives is essential.

Compound NameStructural FeaturesBiological Activity
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-4-yl)ureaDifferent substitution pattern on pyrimidineModerate enzyme inhibition
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-6-yl)ureaAltered position of methoxy groupLower anticancer activity
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-3-yl)ureaUnique substitution patternEnhanced biological activity

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of urea derivatives similar to this compound:

  • Study on MAPK Inhibition : A series of pyrazole urea-based inhibitors were developed targeting p38 MAP kinase, demonstrating significant inhibition in cellular assays. The findings suggest that similar structural motifs may enhance the biological activity of urea derivatives against cancer cells .
  • In Vitro Evaluation : In vitro studies have shown that related compounds can effectively inhibit bacterial growth, indicating potential applications in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, and how can reaction conditions be optimized?

  • Methodology : Utilize stepwise coupling of substituted aryl isocyanates with pyrimidine amines under inert atmospheres (e.g., nitrogen). Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance urea bond formation. Monitor intermediates via TLC or HPLC .
  • Key Considerations : Control moisture to prevent hydrolysis of isocyanate intermediates. Use catalytic bases (e.g., triethylamine) to accelerate nucleophilic substitution .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and urea linkage.
  • HRMS for molecular weight verification.
  • HPLC (reverse-phase C18 column) with UV detection to assess purity (>95%) .
    • Data Cross-Validation : Compare experimental NMR shifts with DFT-predicted spectra to resolve ambiguities .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze:

  • Frontier molecular orbitals (HOMO/LUMO) for charge transfer behavior.
  • Electrostatic potential maps for nucleophilic/electrophilic sites .
    • Software Tools : Gaussian 16 or ORCA, validated against experimental UV-Vis or IR data .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental structural parameters?

  • Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use X-ray diffraction (SHELX programs for refinement) to determine bond lengths, angles, and torsion angles. Compare with DFT-optimized geometries to identify steric or electronic distortions .
  • Challenges : Address twinning or disorder in crystals by refining occupancy ratios or using twin-law corrections in SHELXL .

Q. What strategies are effective for studying structure-activity relationships (SAR) in urea derivatives?

  • Methodology : Synthesize analogs with:

  • Varying halogen substituents (e.g., Cl vs. F) on the phenyl ring.
  • Modified pyrimidine substituents (e.g., methoxy vs. methylthio).
    • Biological Assays : Test kinase inhibition (e.g., EGFR) or cellular uptake using fluorescence-based assays. Correlate activity with logP (lipophilicity) and steric parameters .

Q. How can researchers address contradictions in reported biological activities of structurally similar urea compounds?

  • Approach : Conduct meta-analysis of published data, focusing on:

  • Assay conditions (e.g., cell lines, concentrations).
  • Substituent effects (e.g., meta- vs. para-fluorine positioning).
    • Validation : Reproduce key studies under standardized protocols. Use molecular docking (e.g., AutoDock Vina) to compare binding modes across analogs .

Q. What advanced spectroscopic techniques can elucidate dynamic interactions in solution (e.g., tautomerism or aggregation)?

  • Methodology :

  • Variable-temperature NMR to detect tautomeric equilibria.
  • DOSY NMR to assess hydrodynamic radius and aggregation states.
  • Time-resolved fluorescence to study solvent-solute interactions .

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